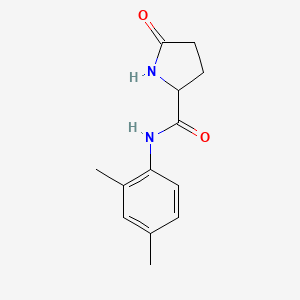

N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-8-3-4-10(9(2)7-8)15-13(17)11-5-6-12(16)14-11/h3-4,7,11H,5-6H2,1-2H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQVNTRVLSNHND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2CCC(=O)N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide typically involves the reaction of 2,4-dimethylaniline with a suitable acylating agent, such as ethyl acetoacetate, under basic conditions. The resulting intermediate is then subjected to cyclization to form the pyrrolidine ring. The final product is obtained through purification steps such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process is scaled up from laboratory conditions to industrial scale, ensuring consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to an alcohol.

Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the phenyl ring or the pyrrolidine ring are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its potential to form hydrogen bonds and other interactions with biological macromolecules.

Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development. It may be investigated for its effects on various biological targets, including enzymes and receptors.

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials, leveraging its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide with analogs sharing the pyrrolidinone core or carboxamide functionality, focusing on structural variations and inferred properties.

Structural and Substituent Variations

Key structural differences among analogs include:

- Heterocycle modifications: Substitution of pyrrolidinone with oxazolidinone or thiazolidinone rings.

- Aryl substituent positioning: Electron-donating (methyl, methoxy) vs. electron-withdrawing (cyano, chloro) groups.

- Amide nitrogen substitutions : Aryl vs. alkyl groups or additional functionalization.

Table 1: Structural Comparison of Selected Analogs

Implications of Structural Differences

Heterocycle Modifications: Pyrrolidinone vs. Oxazolidinone/Thiazolidinone: The pyrrolidinone core (5-membered) offers conformational flexibility, whereas oxazolidinone (6-membered) and thiazolidinone (sulfur-containing) rings may alter binding to enzymatic targets. For example, thiazolidinones are associated with antidiabetic activity (e.g., PPARγ agonists) . Electron-Donating vs. In contrast, the 4-cyanophenyl substituent in the oxazolidinone analog may improve electronic interactions with polar binding pockets .

Amide Nitrogen Substituents :

- Aryl vs. Alkyl Groups : Aryl substituents (e.g., 2,4-dimethylphenyl) may confer π-π stacking interactions, while bulky alkyl groups (e.g., naphthalen-1-yl in ) could enhance steric hindrance, reducing off-target binding.

- Tertiary Amides : The N,N-diethyl group in may reduce metabolic susceptibility compared to primary amides, improving pharmacokinetics.

Halogenation and Fluorination :

- The 4-chlorophenyl () and 4-fluorobenzoyl () groups introduce halogen bonds, which can enhance target affinity and metabolic stability.

Biological Activity

N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide, commonly referred to as a pyrrolidine derivative, is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C13H15N1O2

- Molecular Weight: 219.27 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

- Receptor Modulation: It has been shown to interact with G-protein coupled receptors (GPCRs), impacting signaling pathways related to pain and inflammation.

Biological Activity and Pharmacological Effects

The biological activity of this compound has been evaluated in various in vitro and in vivo studies. The following table summarizes key findings regarding its pharmacological effects:

| Biological Activity | Effect | Study Reference |

|---|---|---|

| Anti-inflammatory | Reduction in cytokine production | |

| Analgesic | Pain relief in animal models | |

| Antioxidant | Scavenging free radicals | |

| Anticancer | Inhibition of tumor cell proliferation |

Case Studies

Several case studies have explored the therapeutic potential of this compound in different contexts.

Case Study 1: Anti-inflammatory Effects

A study conducted on rats demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan injection. The results indicated a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential application in treating inflammatory disorders .

Case Study 2: Analgesic Properties

In a controlled experiment involving mice, the compound exhibited notable analgesic effects comparable to standard analgesics like ibuprofen. The study measured pain response using the hot plate test, where treated mice showed increased latency to respond to thermal stimuli .

Case Study 3: Antioxidant Activity

Research focused on the antioxidant properties of the compound revealed its ability to scavenge reactive oxygen species (ROS) effectively. In vitro assays demonstrated that it could reduce oxidative stress markers in cultured cells, indicating potential neuroprotective effects .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling a pyrrolidone carboxylic acid derivative with a substituted aniline. Key steps include:

- Activation of the carboxyl group : Use coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF, DCM) to form the carboxamide bond .

- Substituent introduction : The 2,4-dimethylphenyl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Monitor via TLC or HPLC .

- Optimization : Adjust temperature (50–80°C for coupling), solvent polarity, and stoichiometry (1.2–1.5 eq. of amine) to maximize yield (typically 60–75%) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Core techniques :

- NMR spectroscopy : and NMR confirm the carboxamide linkage (δ ~7.5–8.5 ppm for aromatic protons, δ ~165–170 ppm for carbonyl carbons) .

- Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] at m/z ~289) .

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DMSO/water). Use SHELX for structure refinement .

Q. What are the solubility and stability profiles under varying pH conditions?

- Solubility : Limited aqueous solubility (logP ~2.5–3.0); soluble in DMSO, DMF, and ethanol. Use co-solvents (e.g., PEG-400) for in vitro assays .

- Stability : Stable at pH 5–7 (24-hour study). Degrades under strong acidic/basic conditions (pH <3 or >10), forming hydrolyzed pyrrolidone derivatives. Monitor via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Approach :

- Core modifications : Substitute the 2,4-dimethylphenyl group with electron-withdrawing (e.g., Cl, CF) or donating (e.g., OCH) groups to modulate receptor binding .

- Pyrrolidone ring variations : Introduce spirocyclic or fluorinated moieties to enhance metabolic stability .

- In silico modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets (e.g., kinases, GPCRs) and prioritize analogs .

- Validation : Test analogs in enzyme inhibition assays (IC determination) and cytotoxicity screens (e.g., MTT assay) .

Q. What crystallographic challenges arise during refinement, and how are they resolved?

- Common issues :

- Disordered solvent molecules : Use SQUEEZE in PLATON to model diffuse electron density .

- Twinned crystals : Apply twin refinement in SHELXL (BASF parameter) for correct intensity scaling .

Q. How can conflicting bioactivity data across studies be systematically analyzed?

- Root causes :

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .

- Impurity effects : Characterize batches via LC-MS; exclude compounds with >95% purity for SAR .

- Statistical approaches : Apply meta-analysis (e.g., forest plots) to reconcile IC discrepancies across labs .

Q. What strategies validate target engagement in cellular models?

- Techniques :

- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .

- Photoaffinity labeling : Use a radiolabeled or fluorescent probe derivative to visualize target interaction .

- Controls : Include inactive enantiomers or structurally related null compounds to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.